molecular formula C40H62O9 B14655312 Aethyloctylketonhelveticosid CAS No. 40279-49-0

Aethyloctylketonhelveticosid

Cat. No.: B14655312
CAS No.: 40279-49-0
M. Wt: 686.9 g/mol
InChI Key: ITLPNNVWSWFOJO-PXMDNIFDSA-N
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Description

Aethyloctylketonhelveticosid is a complex organic compound with the molecular formula C40H62O9. It features a variety of functional groups, including esters, aldehydes, hydroxyl groups, and tertiary alcohols . This compound is notable for its intricate structure, which includes multiple rings and rotatable bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aethyloctylketonhelveticosid involves multiple steps, typically starting with the preparation of its ester and aldehyde components. One common method involves the reaction of ethyl chloroacetate with ammonia under cold conditions to form intermediate compounds, which are then further reacted to form the final product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process typically includes steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Aethyloctylketonhelveticosid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aldehyde sites.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Aethyloctylketonhelveticosid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aethyloctylketonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. The pathways involved often include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Uniqueness: Aethyloctylketonhelveticosid stands out due to its complex structure, which includes multiple rings and a variety of functional groups. This complexity makes it a valuable compound for studying intricate chemical reactions and developing new synthetic methods.

Properties

CAS No.

40279-49-0

Molecular Formula

C40H62O9

Molecular Weight

686.9 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2-ethyl-4-methyl-2-octyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C40H62O9/c1-5-7-8-9-10-11-16-39(6-2)48-32-22-34(46-26(3)35(32)49-39)47-28-12-18-37(25-41)30-13-17-36(4)29(27-21-33(42)45-24-27)15-20-40(36,44)31(30)14-19-38(37,43)23-28/h21,25-26,28-32,34-35,43-44H,5-20,22-24H2,1-4H3/t26?,28-,29+,30?,31?,32?,34-,35+,36+,37-,38-,39?,40-/m0/s1

InChI Key

ITLPNNVWSWFOJO-PXMDNIFDSA-N

Isomeric SMILES

CCCCCCCCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)CC

Canonical SMILES

CCCCCCCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)CC

Origin of Product

United States

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